molecular formula C9H16ClNO B12582480 1-Butyl-5-(chloromethyl)pyrrolidin-2-one CAS No. 647027-84-7

1-Butyl-5-(chloromethyl)pyrrolidin-2-one

Cat. No.: B12582480
CAS No.: 647027-84-7
M. Wt: 189.68 g/mol
InChI Key: XHFZGFGUWDJHIT-UHFFFAOYSA-N
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Description

1-Butyl-5-(chloromethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a butyl group and a chloromethyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of 1-Butyl-5-(chloromethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-butylpyrrolidin-2-one with chloromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the chloromethylation process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

1-Butyl-5-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the pyrrolidinone ring or the butyl group is oxidized to form corresponding oxidized products.

    Reduction Reactions: Reduction of the pyrrolidinone ring can lead to the formation of pyrrolidine derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-5-(chloromethyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Pyrrolidinone derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(chloromethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-Butyl-5-(chloromethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: This compound has a benzyl group instead of a butyl group, which can influence its biological activity and chemical reactivity.

    Pyrrolidin-2-one: The parent compound without any substituents, which serves as a basic scaffold for the synthesis of various derivatives.

    1-Butylpyrrolidin-2-one:

The uniqueness of this compound lies in the presence of both the butyl and chloromethyl groups, which provide specific chemical properties and potential for diverse applications.

Properties

CAS No.

647027-84-7

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-butyl-5-(chloromethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H16ClNO/c1-2-3-6-11-8(7-10)4-5-9(11)12/h8H,2-7H2,1H3

InChI Key

XHFZGFGUWDJHIT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CCC1=O)CCl

Origin of Product

United States

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